Cas no 3156-35-2 (1-Chloro-3-(2-nitrovinyl)benzene)

3156-35-2 structure
Product Name:1-Chloro-3-(2-nitrovinyl)benzene
CAS No:3156-35-2
Molecular Formula:C8H6NO2Cl
Molecular Weight:183.59174
CID:43874
PubChem ID:5702314
1-Chloro-3-(2-nitrovinyl)benzene Properties
Names and Identifiers
-
- 1-Chloro-3-(2-nitrovinyl)benzene
- trans-3-Chloro-beta-nitrostyrene
- 1-chloro-3-[(E)-2-nitroethenyl]benzene
- 3-CHLORO-Β-NITROSTYRENE
- 3-chloro-nitrostyrene
- A-nitrostyrene
- trans-1-(3-Chlorophenyl)-2-nitroethene
- trans-3-Chloro-
- CS-0046821
- 1-chloro-3-((E)-2-nitro-vinyl)-benzene
- DTXSID70879306
- trans-m-Chloro-beta-nitrostyrene
- 37888-03-2
- (E)-1-chloro-3-(2-nitrovinyl)benzene
- SCHEMBL1937312
- 3-CHLORO-B-NITROSTYRENE
- 3-(3-tert-butoxy-3-oxo-2-palmitamidopropylthio)propane-1,2-diyldipalmitate
- AKOS005203389
- Cyto9F2
- BDBM50561067
- 3156-35-2
- trans-3-Chloro-beta-nitrostyrene, 97%
- CS-0166755
- MFCD00175518
- 1-(3-CHLOROPHENYL)-2-NITROETHENE
- CHEMBL230587
- GXQRAWTWDNHGBS-SNAWJCMRSA-N
- AKOS017433592
- A875865
- 1-chloro-3-[(E)-2-nitrovinyl]benzene
- Trans-1-Chloro-3-(2-nitro-vinyl)-benzene
- AM83189
- AS-75990
- Benzene, 1-chloro-3-[(E)-2-nitroethenyl]-
-
- MDL: MFCD00175518
- InChIKey: GXQRAWTWDNHGBS-UHFFFAOYSA-N
- Inchi: 1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H
- SMILES: C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-]
Computed Properties
- Exact Mass: 183.00900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Rotatable Bond Count: 2
- Monoisotopic Mass: 183.0087061g/mol
- Heavy Atom Count: 12
- Complexity: 188
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.6
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- LogP: 3.11060
- PSA: 45.82000
- Refractive Index: 1.615
- Boiling Point: 299.9 °C at 760 mmHg
- Melting Point: 48-52ºC
- Flash Point: 135.2 ℃
- Density: 1.324
1-Chloro-3-(2-nitrovinyl)benzene Security Information
- Safety Instruction: S36/37
- Risk Phrases:R22
-
Dangerous goods sign:
- Risk Phrases: R22: harmful if swallowed.
1-Chloro-3-(2-nitrovinyl)benzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Chloro-3-(2-nitrovinyl)benzene Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P007JG6-250mg |
1-Chloro-3-(2-nitrovinyl)benzene |
3156-35-2 | 95+% | 250mg |
$50.00 | ||
A2B Chem LLC | AD50998-250mg |
1-(3-Chlorophenyl)-2-nitroethene |
3156-35-2 | 95+% | 250mg |
$23.00 | 2024-04-20 | |
Apollo Scientific | OR957310-1g |
1-(3-Chlorophenyl)-2-nitroethene |
3156-35-2 | 95% | 1g |
£80.00 | 2025-02-20 | |
Crysdot LLC | CD12084505-100g |
1-Chloro-3-(2-nitrovinyl)benzene |
3156-35-2 | 95+% | 100g |
$558 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1117461-5g |
1-Chloro-3-(2-nitrovinyl)benzene |
3156-35-2 | 97% | 5g |
¥1404.00 | 2024-08-02 |
1-Chloro-3-(2-nitrovinyl)benzene Related Literature
-
Jonathan Best,Paul A. Scattergood,Michael Towrie,Sergei A. Tikhomirov,Oleg V. Bouganov,Anthony J. H. M. Meijer,Julia A. Weinstein Phys. Chem. Chem. Phys., 2014,16, 25775-25788
-
Zhe Wang,Jian Yang,Yongsheng Li,Qixin Zhuang,Jinlou Gu Dalton Trans., 2018,47, 5570-5574
-
Toshiyuki Sasaki,Takanori Nakane,Akihiro Kawamoto,Tomohiro Nishizawa CrystEngComm, 2023,25, 352-356
-
Yun Dai,Shuye Wang,Jianhua Wu,Jian Tang,Weihua Tang RSC Adv., 2012,2, 12652-12656
-
Seong Chu Lim,Ki Hong Kim,Hoo-Jeong Lee,Seungmin Hyun,Duckjong Kim Phys. Chem. Chem. Phys., 2012,14, 13527-13531
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